molecular formula C11H8F3N3O2 B5882937 (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide

(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide

Cat. No.: B5882937
M. Wt: 271.19 g/mol
InChI Key: NLFRPZDXLZBAIP-UHFFFAOYSA-N
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Description

(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a trifluoroacetyl group and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has shown potential in biological research due to its ability to interact with various biomolecules. It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances its ability to form strong hydrogen bonds, while the oxadiazole ring provides stability and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features but different substituents.

    1,3,4-Oxadiazole: A regioisomer with distinct chemical properties.

    Thiazoles: Heterocyclic compounds with sulfur instead of oxygen, showing different reactivity and applications.

Uniqueness

The uniqueness of (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1Z)-2,2,2-trifluoro-N-(3-methyl-4-phenyloxadiazol-3-ium-5-yl)ethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-17-8(7-5-3-2-4-6-7)9(19-16-17)15-10(18)11(12,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRPZDXLZBAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=NOC(=C1C2=CC=CC=C2)N=C(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=NOC(=C1C2=CC=CC=C2)/N=C(/C(F)(F)F)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide
Reactant of Route 2
(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide
Reactant of Route 3
(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide

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